molecular formula C17H17N3O4S3 B513545 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine CAS No. 940992-82-5

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine

Cat. No.: B513545
CAS No.: 940992-82-5
M. Wt: 423.5g/mol
InChI Key: GHZNLBRCYWXXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine is a complex organic compound that features a unique combination of functional groups, including a furoyl group, a thiazolyl group, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furoyl Intermediate: The furoyl group can be introduced through the acylation of a suitable precursor, such as furan, using an acyl chloride in the presence of a Lewis acid catalyst.

    Thiazole and Thiophene Coupling: The thiazolyl and thiophenyl groups can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert conditions.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Piperazine Introduction: Finally, the piperazine moiety can be introduced through nucleophilic substitution, where the intermediate reacts with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine can undergo various types of chemical reactions,

Properties

IUPAC Name

furan-2-yl-[4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-12-18-13(11-25-12)15-4-5-16(26-15)27(22,23)20-8-6-19(7-9-20)17(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZNLBRCYWXXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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